(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

Catalog No.
S12503715
CAS No.
M.F
C14H10BrClOS
M. Wt
341.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylp...

Product Name

(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

Molecular Formula

C14H10BrClOS

Molecular Weight

341.7 g/mol

InChI

InChI=1S/C14H10BrClOS/c1-9-6-10(2-4-13(9)16)14(17)5-3-12-7-11(15)8-18-12/h2-8H,1H3/b5-3+

InChI Key

SGZVTCYTDIDUID-HWKANZROSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CS2)Br)Cl

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=CS2)Br)Cl

The compound (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its unique structural features, including a conjugated enone system and multiple halogenated aromatic substituents. This compound belongs to the class of chalcones, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms enhances its reactivity and biological profile, making it a subject of interest in various fields.

  • Aldol Condensation: The compound can undergo aldol condensation reactions, where it reacts with other carbonyl compounds to form β-hydroxy ketones or aldehydes.
  • Michael Addition: The double bond of the enone can act as an electrophile in Michael addition reactions with nucleophiles.
  • Reduction Reactions: The enone functionality can be reduced to form alcohols or saturated ketones using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

The biological activity of (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one has been explored in various studies, revealing several potential pharmacological effects:

  • Antimicrobial Activity: Chalcones have been reported to exhibit antimicrobial properties against various bacterial and fungal strains.
  • Antioxidant Properties: The compound may possess antioxidant capabilities that help in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that related compounds can inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

These activities underscore the importance of this compound in drug discovery and development.

The synthesis of (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one typically involves the following steps:

  • Formation of Chalcone: The initial step often involves a Claisen-Schmidt condensation reaction between 4-bromo-2-thiophenecarbaldehyde and 4-chloro-3-methylacetophenone in the presence of a base (e.g., sodium hydroxide) to yield the chalcone structure.
    4 bromo 2 thiophenecarbaldehyde+4 chloro 3 methylacetophenone E 3 4 bromothiophen 2 yl 1 4 chloro 3 methylphenyl prop 2 en 1 one\text{4 bromo 2 thiophenecarbaldehyde}+\text{4 chloro 3 methylacetophenone}\rightarrow \text{ E 3 4 bromothiophen 2 yl 1 4 chloro 3 methylphenyl prop 2 en 1 one}
  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

This synthesis route highlights the straightforward approach typical for creating chalcone derivatives.

The applications of (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one span various domains:

  • Pharmaceuticals: Due to its biological activities, this compound could serve as a lead structure for developing new antimicrobial, anti-inflammatory, or antioxidant drugs.
  • Material Science: Chalcones are also explored in organic electronics and photonic devices due to their electronic properties.

These applications demonstrate the versatility of this compound beyond traditional medicinal chemistry.

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. These studies utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To evaluate its efficacy against specific biological targets, such as enzymes involved in metabolic pathways.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, including:

Compound NameStructureUnique Features
1. 4-BromoacetophenoneStructureSimple brominated ketone
2. 4-ChlorobenzaldehydeStructureContains an aldehyde functional group
3. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-oneStructureSimilar chalcone structure but without thiophene

Uniqueness

The uniqueness of (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one lies in its combination of a thiophene ring and halogenated substituents, which enhance its reactivity and biological properties compared to simpler derivatives. This structural complexity may contribute to distinct pharmacological profiles not observed in related compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

339.93243 g/mol

Monoisotopic Mass

339.93243 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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